molecular formula C₁₅H₂₃NO₃ B1141798 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol CAS No. 82961-02-2

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol

Cat. No.: B1141798
CAS No.: 82961-02-2
M. Wt: 265.35
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is the adrenergic β-1 receptor . This receptor plays a crucial role in the regulation of heart function.

Mode of Action

As a selective adrenergic β-1-blocking agent , this compound binds to the β-1 adrenergic receptors, inhibiting the action of catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure.

Preparation Methods

The synthesis of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves several steps. One common synthetic route includes the reaction of 4-(2-methoxyethenyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol can be compared with other β-1-blocking agents such as:

The uniqueness of this compound lies in its specific binding affinity and its applications in both research and therapeutic contexts.

Properties

IUPAC Name

1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWWYDYCIZGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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